5,7,8-Trimethoxycoumarin

Vue d'ensemble

Description

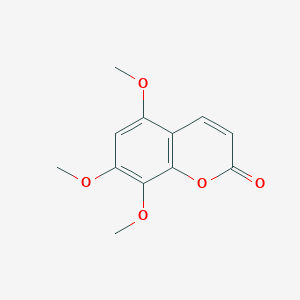

5,7,8-Trimethoxycoumarin is a chemical compound with the molecular formula C12H12O5This compound is notable for its three methoxy groups attached to the coumarin core, specifically at the 5, 7, and 8 positions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5,7,8-Trimethoxycoumarin can be synthesized through various methods. One common approach involves the use of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde as a starting material. This compound undergoes a series of reactions, including cyclization and methylation, to yield this compound . Another method involves the total synthesis from pyrogallol, which includes multiple steps such as methylation and cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 5,7,8-Trimethoxycoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydrocoumarin derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones .

Applications De Recherche Scientifique

Biological Activities

Antiparasitic Activity:

Research indicates that 5,7,8-Trimethoxycoumarin exhibits significant antiparasitic properties. It has been shown to inhibit the proliferation of Trypanosoma cruzi and Leishmania amazonensis, with IC50 values of 25.5 μM and 57.7 μM, respectively . These findings suggest its potential as a therapeutic agent against Chagas disease and leishmaniasis.

Anti-inflammatory and Antioxidant Effects:

Studies have demonstrated that this compound possesses anti-inflammatory and antioxidant properties, making it a candidate for research in inflammatory diseases .

Potential Anti-HIV Activity:

Emerging evidence suggests that this compound may have anti-HIV activity. It has been included in studies exploring the mechanisms of coumarins against HIV, indicating its relevance in antiviral research .

Medicinal Chemistry

Drug Development:

The compound is being investigated for its potential use in developing drugs aimed at treating various diseases, including cancer and neurological disorders. Its structure-activity relationships are being studied to optimize efficacy and reduce toxicity .

Leukemia Treatment:

Research has explored the differentiation-inducing effects of coumarins on promonocytic leukemic cells. It was found that certain derivatives could inhibit cell growth and induce differentiation in leukemia models .

Industrial Applications

This compound is also utilized in various industries:

- Dyes and Fragrances: The compound's unique chemical properties make it suitable for use in dye production and as a fragrance component.

- Cosmetics: Its antioxidant properties are being explored for incorporation into cosmetic formulations to enhance skin protection.

Data Table: Summary of Biological Activities

Case Study 1: Antiparasitic Effects

A study conducted on the effects of this compound on Trypanosoma cruzi demonstrated a dose-dependent inhibition of parasite proliferation. The research highlighted the compound's mechanism of action involving interaction with key biomolecules necessary for parasite survival .

Case Study 2: Anti-HIV Mechanisms

In a review focusing on coumarins' anti-HIV activities, this compound was identified as a promising candidate due to its structural similarities with other known anti-HIV agents. The study emphasized the need for further exploration into its specific mechanisms of action against HIV .

Mécanisme D'action

The mechanism of action of 5,7,8-Trimethoxycoumarin involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It modulates the activity of pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparaison Avec Des Composés Similaires

6,7,8-Trimethoxycoumarin: Similar in structure but with different methoxy group positions.

7-Hydroxy-6,8-dimethoxycoumarin (Isofraxidin): Contains hydroxyl and methoxy groups at different positions.

7-Hydroxy-6-methoxycoumarin (Scopoletin): Another coumarin derivative with different functional groups

Uniqueness: 5,7,8-Trimethoxycoumarin is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Activité Biologique

5,7,8-Trimethoxycoumarin (C12H12O5) is a naturally occurring coumarin derivative found in various plant species, including Zanthoxylum ailanthoides and Metrodorea nigra. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic effects against various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features three methoxy groups attached to the coumarin backbone. Its chemical structure can be represented as follows:

This unique substitution pattern contributes to its biological activity.

1. Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties. A study highlighted its effectiveness against HIV-1 by inhibiting reverse transcriptase activity. The compound was reported to have an effective concentration (EC50) of approximately 10.7 μM against HIV replication .

2. Antitumor Effects

The compound has shown promising results in cancer research. It was evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies .

3. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It inhibits the expression of inducible nitric oxide synthase (iNOS), which is often upregulated in inflammatory conditions. This inhibition suggests a potential role in managing inflammatory diseases .

4. Gastroprotective Effects

Recent studies have also explored the gastroprotective properties of this coumarin derivative. It was found to protect against gastric ulcers induced by HCl/ethanol and indomethacin in animal models. The gastroprotective activity was attributed to its ability to enhance mucosal defense mechanisms without significant toxicity .

Pharmacological Studies and Mechanisms

The pharmacological profile of this compound has been characterized through various studies:

- Mechanism of Action : The compound's antiviral action is primarily attributed to its ability to interact with viral enzymes such as reverse transcriptase. Molecular docking studies suggest that it binds effectively within the enzyme's active site .

- Toxicity Assessment : Toxicological evaluations indicate that this compound exhibits low acute oral toxicity in animal models and minimal effects on cytochrome P450 enzyme activity, suggesting a favorable safety profile for therapeutic applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Propriétés

IUPAC Name |

5,7,8-trimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFXSDYNQKVMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313133 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-65-8 | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60796-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8-Trimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 5,7,8-Trimethoxycoumarin?

A1: this compound has been isolated from various plant sources. Some examples include the roots of Toddalia asiatica [], the roots of Zanthoxylum tingoassuiba [], and cold-pressed peel oils of Key and Persian lime, as well as grapefruit [].

Q2: Has this compound demonstrated any notable biological activities?

A2: While limited research is available specifically on this compound, studies indicate potential anti-HIV activity for this compound, along with other coumarins like O-methylcedrelopsin and isopimpinellin [].

Q3: How is this compound typically separated and purified from natural sources?

A4: High-speed counter-current chromatography (HS-CCC) has been successfully employed to isolate and purify this compound from complex mixtures like lime and grapefruit oils []. Additionally, a combination of linear gradient high-speed counter-current chromatography (LGCCC) and off-line two-dimensional (2D) CCC was effective in separating this compound from other coumarins present in the roots of Toddalia asiatica [].

Q4: What is the significance of identifying this compound in plants like Sapium sebiferum?

A5: The identification of this compound in the roots of Sapium sebiferum, along with other compounds, contributes to a better understanding of the chemical constituents of this plant []. This discovery paves the way for further research into the potential biological activities and applications of these compounds.

Q5: Are there any synthetic routes available for producing this compound?

A6: While the provided abstracts don't delve into specific synthetic procedures, a research paper title indicates the constitution and synthesis of this compound from a specific Ruta species []. This suggests that synthetic pathways have been explored for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.